

A Guide to the Spectroscopic Characterization of 1-(4-(hydroxymethyl)phenyl)ethanone

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Compound of Interest

Compound Name: 1-(4-(Hydroxymethyl)phenyl)ethanone

Cat. No.: B1596247

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Prepared by: Gemini, Senior Application Scientist

Introduction

1-(4-(hydroxymethyl)phenyl)ethanone, also known as 4-acetylbenzyl alcohol, is a bifunctional organic compound featuring both a ketone and a primary alcohol. Its chemical structure makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Accurate structural confirmation and purity assessment are paramount in any research or development setting. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. The focus is not merely on the data itself, but on the rationale behind the spectral features, providing researchers with a framework for interpreting the structure of this and similar molecules.

Molecular Structure and Analytical Framework

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. **1-(4-(hydroxymethyl)phenyl)ethanone** (C₉H₁₀O₂) has a molecular weight of 150.17 g/mol [1]. It consists of a 1,4-disubstituted benzene ring, an acetyl group (-COCH₃), and a hydroxymethyl group (-CH₂OH).

The key to unambiguous spectral assignment is to identify the unique chemical environments of the protons and carbons within the molecule.

Caption: Molecular structure of **1-(4-(hydroxymethyl)phenyl)ethanone** with atom numbering for NMR assignments.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for determining the number of different proton environments and their connectivity. For this molecule, we expect signals corresponding to the acetyl methyl protons, the benzylic methylene protons, the aromatic protons, and the alcohol proton.

Rationale for Experimental Choices: The spectrum was acquired on a 400 MHz spectrometer to ensure good signal dispersion, particularly in the aromatic region. Deuterated chloroform (CDCl₃) is a common solvent for moderately polar compounds, and tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Summary

Assigned Protons	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration
-COCH ₃ (H8)	2.59	Singlet (s)	-	3H
-CH ₂ OH (H9)	4.76	Singlet (s)*	-	2H
Ar-H (H3, H5)	7.43 (avg.)	Doublet (d)	8.5	2H
Ar-H (H2, H6)	7.92	Doublet (d)	8.5	2H
-OH	Not reported	Broad Singlet (br s)	-	1H

Data sourced from a Royal Society of Chemistry publication.^[2] *Note: The publication reports this as a doublet with J=3.0 Hz, likely due to weak coupling with the OH proton. In many spectra, this appears as a singlet, especially with a trace of acid or water.

Interpretation and Field Insights

- Acetyl Protons (H8, δ 2.59): This singlet, integrating to 3 protons, is characteristic of a methyl group attached to a carbonyl. Its downfield shift from a typical alkane methyl (\sim 0.9 ppm) is due to the electron-withdrawing nature of the adjacent C=O group.
- Aromatic Protons (H2, H3, H5, H6): The 1,4-disubstitution pattern creates a classic AA'BB' system, which often simplifies to two distinct doublets.
 - δ 7.92 (H2, H6): These protons are ortho to the strongly electron-withdrawing acetyl group. This group significantly deshields them, causing them to appear far downfield.
 - δ 7.43 (H3, H5): These protons are ortho to the hydroxymethyl group, which is less electron-withdrawing than the acetyl group. Consequently, they are more shielded and appear at a higher field (more upfield) than H2 and H6. The coupling constant of 8.5 Hz is typical for ortho-coupling between adjacent protons on a benzene ring.
- Methylene Protons (H9, δ 4.76): This signal, integrating to 2 protons, corresponds to the methylene (-CH₂) group. It is shifted downfield due to the deshielding effect of the adjacent oxygen atom.
- Hydroxyl Proton (-OH): The alcohol proton signal was not explicitly reported, which is common. These protons are acidic and can exchange with trace amounts of water or acid, leading to peak broadening or disappearance. Their chemical shift is highly variable (typically 2-5 ppm) depending on concentration, solvent, and temperature. A D₂O exchange experiment would confirm its presence by causing the signal to disappear.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of non-equivalent carbons and information about their chemical environment (e.g., sp², sp³, carbonyl).

Data Summary

Assigned Carbons	Chemical Shift (δ) ppm
-COCH₃ (C8)	26.65
-CH ₂ OH (C9)	64.53
Ar-C (C3, C5)	126.62
Ar-C (C2, C6)	128.61
Ar-C (C1)	136.26
Ar-C (C4)	146.38
C=O (C7)	198.11

Data sourced from a Royal Society of Chemistry publication.[2]

Interpretation and Field Insights

- Carbonyl Carbon (C7, δ 198.11): The signal at the lowest field is unequivocally the ketone carbonyl carbon. Such carbons are highly deshielded and typically appear in the 190-220 ppm range[3].
- Aromatic Carbons (C1-C6):
 - δ 146.38 (C4): This is the ipso-carbon attached to the hydroxymethyl group. Oxygen's electronegativity shifts this carbon downfield.
 - δ 136.26 (C1): This is the ipso-carbon attached to the acetyl group.
 - δ 128.61 & 126.62 (C2, C6 & C3, C5): These signals represent the protonated aromatic carbons. The carbon atoms closer to the electron-withdrawing acetyl group (C2, C6) are slightly more deshielded than those closer to the hydroxymethyl group (C3, C5).
- Methylene Carbon (C9, δ 64.53): This signal is in the typical range for a carbon singly bonded to an oxygen atom (50-65 ppm)[3].
- Methyl Carbon (C8, δ 26.65): This upfield signal corresponds to the acetyl methyl group, consistent with an sp^3 hybridized carbon in that environment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Predicted Characteristic Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
~3400	O-H stretch	Broad, Strong	Alcohol (-OH)
~3050	C-H stretch	Medium	Aromatic C-H
~2950	C-H stretch	Medium	sp ³ C-H (methyl/methylene)
~1680	C=O stretch	Strong, Sharp	Ketone (conjugated)
~1605, ~1500	C=C stretch	Medium-Strong	Aromatic Ring
~1260	C-C(=O)-C stretch	Medium	Acetyl Group

| ~1040 | C-O stretch | Strong | Primary Alcohol |

Interpretation and Field Insights

The definitive proof of the molecule's identity via IR comes from the simultaneous presence of two key signals:

- A broad, strong absorption around 3400 cm⁻¹: This is the hallmark of the O-H stretching vibration from the alcohol group. The broadening is a direct result of intermolecular hydrogen bonding.
- A sharp, intense absorption around 1680 cm⁻¹: This peak is characteristic of the C=O stretch of a ketone. The frequency is slightly lower than a simple aliphatic ketone (~1715 cm⁻¹) because the carbonyl group is in conjugation with the aromatic ring, which lowers the bond energy.

The presence of both peaks is a powerful confirmation of the bifunctional nature of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Data Summary

m/z (mass-to-charge ratio)	Proposed Fragment	Relative Abundance
150	$[M]^+ \cdot$ (Molecular Ion)	High
135	$[M - CH_3]^+$	Base Peak (100%)
107	$[M - CH_3 - CO]^+$	Medium
77	$[C_6H_5]^+$	Medium

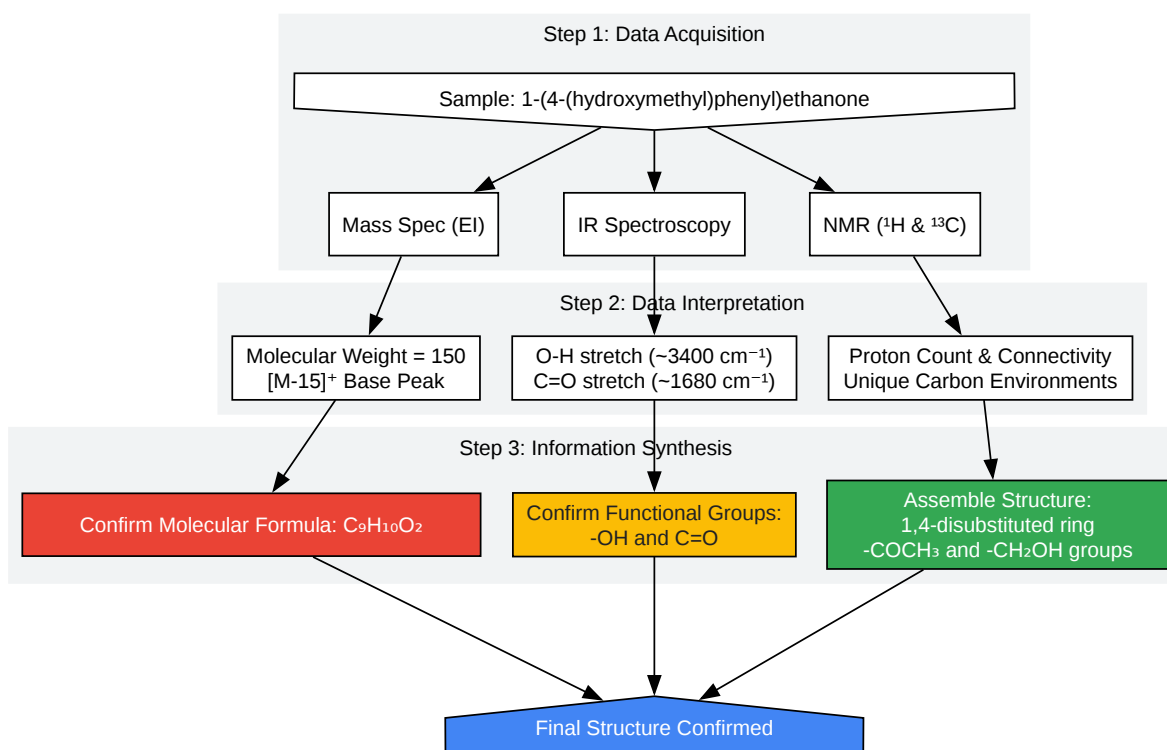
Data sourced from PubChem database.[\[1\]](#)

Interpretation and Field Insights

- Molecular Ion Peak (m/z 150):** The peak at m/z 150 corresponds to the mass of the intact molecule that has lost one electron, confirming the molecular weight of $C_9H_{10}O_2$.
- Base Peak (m/z 135):** The most abundant peak (base peak) at m/z 135 results from the loss of a methyl radical ($\cdot CH_3$, mass 15) from the molecular ion. This is a classic α -cleavage adjacent to the carbonyl group, a very favorable fragmentation pathway for ketones, resulting in a stable acylium ion.
- Other Fragments (m/z 107, 77):** The peak at m/z 107 can be attributed to the subsequent loss of a neutral carbon monoxide molecule (CO, mass 28) from the acylium ion. The peak at m/z 77 is the characteristic phenyl cation, $[C_6H_5]^+$, formed from further fragmentation.

Integrated Spectroscopic Analysis Workflow

A robust structural elucidation relies on integrating the data from all techniques. Each method provides a piece of the puzzle, and together they offer a self-validating system.



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